Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine
Description
Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine is a fluorinated tertiary phosphine characterized by a central phosphorus atom bonded to one phenyl group and two 4-substituted phenyl moieties. Each substituent comprises a highly fluorinated pentyl chain with heptafluoro and bis(trifluoromethyl) groups, conferring exceptional thermal stability, hydrophobicity, and electron-withdrawing properties . This compound is synthesized via methods analogous to other fluorous phosphines, involving nucleophilic substitution or coupling reactions to introduce fluorinated alkyl chains onto aromatic precursors . Its primary applications lie in catalysis, particularly in fluorous biphasic systems (FBS), where its fluorophilic nature enables facile separation from organic reaction mixtures .
Properties
IUPAC Name |
bis[4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl]-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H17F26P/c33-23(34,25(37,38)31(53,54)55)21(27(41,42)43,28(44,45)46)14-16-6-10-19(11-7-16)59(18-4-2-1-3-5-18)20-12-8-17(9-13-20)15-22(29(47,48)49,30(50,51)52)24(35,36)26(39,40)32(56,57)58/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFFEJFWOMHYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H17F26P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442957 | |
| Record name | Bis{4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl}(phenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
926.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-83-6 | |
| Record name | Bis{4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl}(phenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Fluorinated Phenyl Precursors
The fluorinated alkyl substituent, 3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl group, is introduced onto the 4-position of the phenyl ring via nucleophilic aromatic substitution or cross-coupling reactions. This often involves:
Starting with 4-bromophenyl or 4-iodophenyl derivatives.
Reacting with organometallic reagents bearing the fluorinated alkyl chain, such as fluorinated alkyl lithium or Grignard reagents.
Alternatively, employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) with fluorinated alkyl boron or zinc reagents.
These reactions are conducted under strictly anhydrous and oxygen-free conditions to prevent degradation of sensitive fluorinated intermediates.
Coupling with Phenylphosphine
The key step to form Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine involves:
Using chlorophenylphosphine or chlorobis(aryl)phosphine as the electrophilic phosphorus source.
Reacting with the fluorinated phenyl organometallic intermediate prepared in 2.1.
The reaction proceeds via nucleophilic substitution at phosphorus, replacing the chlorine atom with the fluorinated aryl group.
The reaction is typically performed in an inert solvent such as tetrahydrofuran (THF) or toluene under nitrogen or argon atmosphere.
Temperature control is critical to avoid side reactions; often the reaction is initiated at low temperature (e.g., 0 °C) and allowed to warm to room temperature.
Purification
The crude product is purified by vacuum distillation or column chromatography on inert supports to avoid oxidation.
The final compound is stored under inert atmosphere due to its sensitivity to air and moisture.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorinated phenyl intermediate synthesis | 4-bromo/iodophenyl + fluorinated alkyl organometallic (Li or Mg) | Anhydrous, inert atmosphere, low temp control |
| Phosphine coupling | Chlorophenylphosphine + fluorinated phenyl organometallic | Inert solvent (THF/toluene), N2 or Ar atmosphere |
| Purification | Vacuum distillation or inert chromatography | Protect from air/moisture |
Research Findings and Analysis
The fluorinated alkyl substituents impart high steric bulk and electron-withdrawing character, which influence the reactivity and stability of the phosphine.
The preparation requires stringent control of moisture and oxygen to prevent oxidation of the phosphine to phosphine oxides.
Organometallic intermediates with heavily fluorinated alkyl groups are challenging to prepare and handle due to their sensitivity and potential for side reactions.
Literature patents and research documents indicate the use of vacuum distillation and gas chromatography/mass spectrometry (GC/MS) for verification of intermediates such as 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol, which may be precursors or related compounds in the synthetic route.
Commercial sources supply the compound with high purity (≥98%), indicating that the synthetic methods are well-established for research scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions using agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings due to the electron-withdrawing effects of the fluorinated groups.
Common Reagents and Conditions Used:
Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Reduced phenylphosphine derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine has versatile applications across various fields:
Chemistry:
Catalysis: Utilized as a ligand in transition metal catalysis due to its electron-withdrawing fluorinated groups, which enhance catalytic activity.
Material Science: Incorporated into polymer matrices to improve thermal and chemical resistance.
Biology:
Bioconjugation: Employed in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Protein Labeling: Used in the development of fluorinated probes for protein labeling and imaging studies.
Medicine:
Drug Development: Explored for its potential in drug delivery systems due to its stability and reactivity.
Diagnostic Agents: Incorporated into diagnostic agents for improved imaging and detection of diseases.
Industry:
Fluoropolymer Production: Integrated into the production of high-performance fluoropolymers.
Electronics: Used in the manufacture of electronic components requiring high thermal stability.
Mechanism of Action
The mechanism of action for Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine largely depends on its use:
Catalysis: Acts as a ligand, coordinating to transition metals and altering their electronic properties to enhance catalytic cycles.
Biological Applications: The fluorinated groups interact with biological molecules, often improving binding affinities and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related phosphines based on substituent effects, electronic properties, and applications. Key analogs include:
Triphenylphosphine (PPh₃)
- Structure : Three phenyl groups attached to phosphorus.
- Properties :
Diphenyl-[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phosphine
- Structure : Two phenyl groups and one fluorinated substituent on phosphorus.
- Properties :
- Applications : Used in hybrid catalytic systems requiring partial fluorophilic character.
[(4R)-(4,4′-bi-1,3-benzodioxole)-5,5′-diyl]bis[bis(3,5-dimethylphenyl)phosphine] (SEGPHOS derivative)
- Structure : Bulky, chiral bis-phosphine with dimethylphenyl and benzodioxole groups .
- Properties: High steric hindrance (θ > 165°) but electron-donating methyl groups. Non-fluorinated, limiting solubility in fluorous media.
- Applications : Asymmetric catalysis (e.g., hydrogenation), where chirality and steric effects dominate .
Table 1: Structural and Electronic Comparison
*Estimated based on structural analogs.
Table 2: Key Property Comparison
*Inferred from fluorinated phosphine trends.
Research Findings and Discussion
- Fluorination Impact: The compound’s 19 fluorine atoms enhance oxidative stability and fluorophilicity, enabling recyclability in FBS, unlike PPh₃ .
- Steric vs. Electronic Effects : Compared to SEGPHOS derivatives, the compound’s steric bulk is moderate, but its electronic profile is distinct due to fluorination. This makes it preferable in fluorous catalysis over asymmetric synthesis.
- Synthetic Scalability : The compound’s synthesis mirrors simpler fluorous phosphines (e.g., Example 8), but higher fluorine content increases production costs and purification challenges .
Biological Activity
Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine is a phosphine compound characterized by its unique structure that includes multiple trifluoromethyl groups. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and material science.
- Molecular Formula : C₃₁H₁₉F₁₄P
- Molecular Weight : 681.36 g/mol
- CAS Number : Not specified in the current literature.
- Structure : The compound features a central phosphorus atom bonded to two phenyl groups and two heptafluoroalkyl chains.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its effects in different biological systems.
Antimicrobial Activity
Research has indicated that phosphine derivatives exhibit varying degrees of antimicrobial activity. For instance:
- Study Findings : A study on similar bis(trifluoromethyl)phenyl compounds found that certain derivatives displayed significant antifungal properties against pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These compounds were synthesized as strobilurin analogues and demonstrated effectiveness comparable to commercial fungicides like azoxystrobin .
Cytotoxicity
Cytotoxicity assessments have been conducted to evaluate the safety and efficacy of these compounds in human cell lines:
- Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that certain phosphine derivatives could inhibit cell proliferation. The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:
- ROS Generation : Phosphines can catalyze reactions leading to the formation of ROS, which may contribute to their cytotoxic effects.
- Membrane Interaction : The fluorinated alkyl chains may enhance membrane permeability or disrupt lipid bilayers, facilitating the entry of the compound into cells.
Case Studies
Several case studies highlight the potential applications of this compound in agriculture and medicine:
- Agricultural Applications : A case study involving a series of synthesized strobilurin analogues demonstrated that modifications to the phenyl groups can significantly enhance antifungal activity. These findings suggest that similar modifications to this compound could yield effective agricultural fungicides .
- Pharmaceutical Potential : Another study explored the use of phosphine derivatives in targeting cancer cells. The results indicated that compounds with similar structures could induce apoptosis in various cancer types through ROS-mediated pathways .
Q & A
Q. Table 1: Representative Synthetic Yields and Purification Methods
| Step | Yield (%) | Purification Method | Key Analytical Validation |
|---|---|---|---|
| Fluorination of alkyl | 45–55 | Distillation under vacuum | NMR |
| Phosphine coupling | 30–40 | Size-exclusion chromatography | HRMS, NMR |
Advanced Question: How does the steric and electronic profile of this phosphine ligand influence its catalytic performance in cross-coupling reactions?
Answer:
The compound’s bulky perfluorinated groups create a steric shield around the phosphorus center, modulating catalytic activity:
- Steric effects : Measured via Tolman cone angle (estimated >200°), which reduces ligand lability in palladium-catalyzed Suzuki-Miyaura reactions, favoring stability over activity .
- Electronic effects : Electron-withdrawing fluorinated groups lower the phosphorus basicity (verified by NMR chemical shifts), slowing oxidative addition but enhancing reductive elimination rates .
- Experimental validation : Compare turnover numbers (TONs) with less fluorinated analogs (e.g., triphenylphosphine) in model reactions (e.g., aryl bromide coupling).
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use fluoropolymer-coated gloves (e.g., Viton) and full-face respirators with organic-vapor cartridges to prevent inhalation of fluorinated dust/aerosols .
- Waste disposal : Incinerate at >1,000°C with alkaline scrubbers to prevent HF release. Avoid aqueous disposal due to persistent fluorinated byproducts .
- Spill management : Absorb with fluorinated silica gel and store in sealed containers labeled for hazardous fluorochemical waste .
Advanced Question: How can computational modeling resolve contradictions in reported catalytic activities of this ligand?
Answer:
Discrepancies in literature (e.g., variable TONs in hydrogenation reactions) arise from differences in reaction conditions or ligand purity. Use:
- DFT calculations : Model the ligand-metal interaction energy to predict optimal metal/ligand ratios (e.g., Pd:ligand = 1:2 for steric saturation) .
- Microkinetic analysis : Correlate experimental rate constants with electronic parameters (Hammett σ values) to isolate electronic vs. steric contributions .
- Validation : Replicate studies under standardized conditions (e.g., 1 atm H, 25°C) with rigorous ligand purity checks via NMR integration .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : Resolves signals from heptafluoroalkyl and trifluoromethyl groups (δ −70 to −85 ppm) .
- NMR : Confirms phosphorus environment (typical δ 10–20 ppm for triarylphosphines) .
- X-ray crystallography : Resolves steric crowding; however, crystal growth requires slow diffusion of ethanol into fluorobenzene solutions .
Advanced Question: What methodologies assess its potential as a flame-retardant additive in polymers?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (>300°C expected due to fluorinated groups) .
- Microscale combustion calorimetry (MCC) : Quantifies heat release capacity (HRC); compare with commercial additives (e.g., triphenyl phosphate) .
- Mechanistic studies : Use pyrolysis-GC/MS to identify volatile decomposition products (e.g., HF, CF radicals) and correlate with flame inhibition .
Basic Question: How does this compound compare to structurally similar phosphines in ligand libraries?
Answer:
Table 2: Comparative Ligand Properties
| Ligand | Cone Angle (°) | NMR (δ, ppm) | Catalytic Activity (TON) |
|---|---|---|---|
| Triphenylphosphine | 145 | −6 to −10 | 1,200 (baseline) |
| Target compound | >200 | 15–20 | 400–600 (sterically hindered) |
| Tris(pentafluorophenyl)phosphine | 190 | 12–18 | 800–1,000 |
Advanced Question: What strategies mitigate batch-to-batch variability in its synthesis?
Answer:
- Process control : Implement real-time NMR monitoring during fluorination to ensure >95% conversion .
- Quality-by-design (QbD) : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Standardized workup : Automated flash chromatography with fluorinated stationary phases reduces manual handling errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
